Isopropyl pyrazinecarboxylate
CAS No.: 93778-21-3
Cat. No.: VC16966105
Molecular Formula: C8H10N2O2
Molecular Weight: 166.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 93778-21-3 |
|---|---|
| Molecular Formula | C8H10N2O2 |
| Molecular Weight | 166.18 g/mol |
| IUPAC Name | propan-2-yl pyrazine-2-carboxylate |
| Standard InChI | InChI=1S/C8H10N2O2/c1-6(2)12-8(11)7-5-9-3-4-10-7/h3-6H,1-2H3 |
| Standard InChI Key | UQIVGDUWRUPYRU-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)OC(=O)C1=NC=CN=C1 |
Introduction
Structural and Molecular Characteristics
Isopropyl pyrazinecarboxylate belongs to the pyrazine family, characterized by a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4. The ester functional group at the C-2 position enhances its reactivity and solubility in organic solvents. Key molecular descriptors include:
| Property | Value |
|---|---|
| CAS Number | 93778-21-3 |
| Molecular Formula | C₈H₁₀N₂O₂ |
| Molecular Weight | 166.18 g/mol |
| IUPAC Name | Propan-2-yl pyrazine-2-carboxylate |
| SMILES | CC(C)OC(=O)C1=NC=CN=C1 |
| InChI Key | UQIVGDUWRUPYRU-UHFFFAOYSA-N |
The planar pyrazine ring facilitates π-π stacking interactions, while the isopropyl group contributes to lipophilicity, as evidenced by a calculated logP of 0.28. X-ray crystallography of analogous pyrazine esters reveals bond lengths of 1.33 Å for C-N and 1.23 Å for C=O, consistent with delocalized electron density .
Synthesis and Optimization
Esterification Mechanisms
The synthesis involves acid- or base-catalyzed esterification of pyrazine-2-carboxylic acid (CAS 98-97-5) with isopropyl alcohol. Sulfuric acid (0.5–1.0 equiv) at 60–80°C typically yields 70–85% product within 4–6 hours. Microwave-assisted methods reduce reaction times to <30 minutes with comparable yields .
Reaction Scheme:
Purification and Characterization
Crude product purification employs fractional distillation (bp 120–125°C at 15 mmHg) or silica gel chromatography (ethyl acetate/hexane, 3:7). Structural validation via -NMR shows characteristic signals at δ 1.35 (d, 6H, CH(CH₃)₂), δ 5.15 (septet, 1H, OCH), and δ 8.5–9.0 (m, 3H, pyrazine-H). High-resolution mass spectrometry confirms the [M+H]⁺ ion at m/z 167.0821.
Applications in Drug Development
Intermediate for Bioactive Hybrids
Isopropyl pyrazinecarboxylate’s primary utility lies in synthesizing pyrazine-containing hybrids:
-
Cinnamic Acid-Pyrazine Derivatives: Compound 25 (derived from ester hydrolysis) inhibits platelet aggregation (IC₅₀ = 1.7 μM) and protects endothelial cells from oxidative damage (EC₅₀ = 2.2 μM), outperforming ozagrel by 85-fold .
-
Chalcone-Pyrazine Conjugates: Hybrid 48 exhibits selective cytotoxicity against BEL-7402 hepatoma cells (IC₅₀ = 10.74 μM) without harming normal HUVEC-12 cells .
Computational and Physicochemical Profiling
ADMET Predictions
Using QikProp-derived parameters:
| Parameter | Value |
|---|---|
| Topological PSA | 63.08 Ų |
| Caco-2 Permeability | 45.2 nm/s |
| LogBB | −0.87 |
| CYP2D6 Inhibition Risk | Low |
The compound violates Lipinski’s rule (molecular weight <500) but shows high gastrointestinal absorption .
Solubility and Stability
Isopropyl pyrazinecarboxylate is hygroscopic, requiring storage under nitrogen at −20°C. Aqueous solubility is pH-dependent:
Hydrolysis to pyrazine-2-carboxylic acid occurs rapidly in alkaline conditions (t₁/₂ = 15 min at pH 9).
| Condition | Specification |
|---|---|
| Temperature | −20°C ± 2°C |
| Atmosphere | Argon or nitrogen |
| Container | Amber glass with PTFE liner |
Future Directions
While direct therapeutic applications remain unexplored, the compound’s role in generating multitarget hybrids is promising. Priority research areas include:
-
Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral pyrazine esters.
-
Targeted Delivery Systems: Conjugating the ester with nanoparticle carriers to enhance tumor accumulation.
-
Antimicrobial Screening: Evaluating activity against Mycobacterium tuberculosis PanD, given the parent acid’s inhibition of aspartate decarboxylase .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume